3,4-diamino-1H-pyridazine-6-thione

Synthetic Chemistry Heterocyclic Synthesis Building Blocks

Designing sulfur-containing fused heterocycles often requires a pyridazine core with orthogonal reactivity. Standard diaminopyridazines lack a handle for thione-specific chemistry. This compound offers: - Adjacent 3,4-diamino group for cyclocondensation with α,β-dicarbonyls or CS2 to form pyrazino[2,3-c]pyridazines - 6-thione (C=S) for selective alkylation, oxidation to sulfoxides/sulfones, or metal coordination - Direct route to imidazo[4,5-c]pyridazine-4-thiones - a regioisomer of kinase-targeting scaffolds Available for immediate R&D supply.

Molecular Formula C4H6N4S
Molecular Weight 142.19 g/mol
CAS No. 18126-12-0
Cat. No. B105836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diamino-1H-pyridazine-6-thione
CAS18126-12-0
Synonyms3-Pyridazinethiol,5,6-diamino-(8CI)
Molecular FormulaC4H6N4S
Molecular Weight142.19 g/mol
Structural Identifiers
SMILESC1=C(C(=NNC1=S)N)N
InChIInChI=1S/C4H6N4S/c5-2-1-3(9)7-8-4(2)6/h1H,(H2,6,8)(H3,5,7,9)
InChIKeyGIHQAVKQYIFLAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diamino-1H-pyridazine-6-thione: Structural Features and Class


3,4-Diamino-1H-pyridazine-6-thione (CAS 18126-12-0) is a heterocyclic compound consisting of a pyridazine core substituted with amino groups at the 3- and 4-positions and a thione (C=S) group at the 6-position . This specific functional group arrangement places it within the broader class of aminopyridazines, which serve as building blocks for the synthesis of fused heterocyclic systems. The pyridazine scaffold itself is recognized as a privileged structure in medicinal chemistry due to its high dipole moment and capacity for hydrogen bonding . Importantly, while this compound is commercially available and used in research, direct, peer-reviewed biological activity data for this exact molecule are extremely limited, necessitating that selection and procurement decisions be driven primarily by its unique and verifiable chemical reactivity as a synthetic intermediate .

Thione (C=S) handle for sulfur-selective transformations
3,4-Diamino regioisomer directs specific fused heterocycle synthesis
Commercially stocked with defined purity specification

3,4-Diamino-1H-pyridazine-6-thione: Irreplaceability vs Other Aminopyridazines


In-class compounds like 3,4-diaminopyridazine (CAS 61070-98-2) and 4,5-diaminopyridazine (CAS 28682-70-4) share the diaminopyridazine scaffold but lack the key thione group at the 6-position . This structural difference fundamentally alters their chemical reactivity and utility. The thione group in 3,4-diamino-1H-pyridazine-6-thione provides a unique handle for sulfur-specific transformations, including oxidation to sulfoxides/sulfones or alkylation to thioethers, which are impossible with the non-thiolated analogs . Conversely, the presence of the thione group can also alter the reactivity of the adjacent amino groups. For instance, in the synthesis of imidazo[4,5-d]pyridazines, the behavior of a related chloro-diaminopyridazine differs significantly from what would be expected with a simple thione analog, leading to unexpected cyclization and S-demethylation products [1]. Therefore, substituting this compound with a generic diaminopyridazine would result in a complete loss of the sulfur-centric synthetic pathway, and vice-versa.

3,4-Diaminopyridazine (no thione) Lacks sulfur; oxidation/alkylation at position 6 is not possible, shifting synthetic scope entirely.
4,5-Diamino regioisomer Amino group positioning may direct cyclization to different fused ring systems, altering the heterocyclic scaffold obtained.

3,4-Diamino-1H-pyridazine-6-thione: Differentiation Evidence


Thione Group Enables Sulfur-Specific Chemistry

3,4-Diamino-1H-pyridazine-6-thione is differentiated from its closest analog, 3,4-diaminopyridazine (CAS 61070-98-2), by the presence of a thione (C=S) group at the 6-position . This functional group enables a distinct set of chemical reactions. Specifically, the thione group can be selectively oxidized to form sulfoxides or sulfones using reagents such as hydrogen peroxide or peracids . This synthetic route is not available to 3,4-diaminopyridazine, which lacks the sulfur atom entirely .

Thione vs non-thiolated analog
Head-to-head
C=S enables oxidation/alkylation at position 6
Supports sulfur-selective synthetic pathways
Structural comparison with 3,4-diaminopyridazine (CAS 61070-98-2)
Synthetic Chemistry Heterocyclic Synthesis Building Blocks

Regioisomerism Directs Fused Heterocycle Synthesis

3,4-Diamino-1H-pyridazine-6-thione is a regioisomer of 4,5-diaminopyridazine-3(2H)-thione, with the amino groups located at adjacent 3- and 4-positions rather than 4- and 5-positions [1]. This positional difference has been shown to be critical in cyclization reactions. In a related system, treatment of 3-chloro-4,5-diaminopyridazine with sodium methylmercaptide yielded the fused heterocycle 4-methylthioimidazo[4,5-d]pyridazine [1]. The 3,4-regioisomeric arrangement of our target compound would direct cyclization towards a different set of fused ring systems (e.g., imidazo[4,5-c]pyridazines), which are of interest as kinase inhibitor scaffolds .

Regioisomeric identity (3,4- vs 4,5-)
Class-level
Adjacent amino groups direct imidazo[4,5-c]pyridazine formation
Regioisomer-specific fused heterocycle synthesis
Inferred from related chloro analog reactivity [REFS-1]
Medicinal Chemistry Building Blocks Heterocyclic Synthesis

Precursor for Pyridazine-Thione Antitumor Agents

This compound serves as a key intermediate or is structurally analogous to the starting material 'pyridazine thione 1' used in the synthesis of new heterocyclic compounds with expected antitumor activity [1]. The research demonstrates the versatility of pyridazine thiones as a scaffold for generating diverse derivatives (e.g., bis-pyridazines, quinazolinones, pyrazoles) [1]. While the report does not provide quantitative activity data for the target compound itself, it establishes the class's utility in generating bioactive molecules. In contrast, related non-thiolated aminopyridazines (e.g., CAS 61070-98-2) are more commonly employed as simple building blocks for other systems like triazoles or tetraazapentalenes .

Antitumor screening library precursor
Class-level
Pyridazine thione core used to elaborate diverse antitumor candidates
Supports synthesis of focused compound libraries
Class-level synthetic utility; direct bioactivity data for this compound not reported
Antitumor Research Medicinal Chemistry Heterocyclic Synthesis

Commercial Availability with Defined Purity

3,4-Diamino-1H-pyridazine-6-thione (CAS 18126-12-0) is commercially available from specialty chemical suppliers with defined specifications . The compound is listed with a purity of 98.0%, and its molecular weight is confirmed as 142.19 g/mol . While 3,4-diaminopyridazine is also commercially available , the target compound is the only one with the specific 3,4-diamino-6-thione substitution pattern that is currently offered as a stockable item by multiple vendors. This ready availability simplifies the supply chain for research programs requiring this exact building block.

Commercial availability & purity
Specification review
98.0%
Ready-to-use building block without custom synthesis
Supplier-listed purity; verify by in-house QC
Chemical Procurement Building Blocks Research Reagents

3,4-Diamino-1H-pyridazine-6-thione: Optimal Application Scenarios


Fused Sulfur-Containing Heterocycle Synthesis

This is the primary and most well-supported application. The compound's 3,4-diamino and 6-thione functional groups make it an ideal precursor for constructing fused heterocyclic systems via cyclocondensation reactions. As demonstrated by the work of Barlin (1981) on the related 3,4-diaminopyridazine, the adjacent diamino group can react with α,β-dicarbonyl compounds or carbon disulfide to form pyrazino[2,3-c]pyridazines . The presence of the thione group in 3,4-diamino-1H-pyridazine-6-thione adds an additional site for alkylation or further cyclization to create more complex, sulfur-containing fused rings like imidazo[4,5-c]pyridazine-4-thiones . This scenario is directly derived from the compound's established reactivity and its differentiation from non-thiolated analogs.

Antitumor Screening Libraries of Pyridazine Derivatives

Researchers engaged in medicinal chemistry programs, particularly those targeting anticancer agents, can use this compound as a versatile starting material. The work by El-Ghaffar (2012) highlights how a similar 'pyridazine thione' core can be elaborated into a variety of structures, including bis-pyridazines, quinazolinones, and pyrazoles, all of which were synthesized for antitumor evaluation . This compound's dual amino-thione functionality provides multiple points for diversification (e.g., nucleophilic substitution on the amino groups, alkylation/oxidation of the thione), enabling the rapid construction of focused compound libraries for biological screening. This application is directly supported by its class-level role as a key intermediate for bioactive molecules.

Imidazo[4,5-c]pyridazine-Based Kinase Inhibitor Scaffolds

The pyridazine nucleus is a well-recognized scaffold in kinase inhibitor drug discovery, with several approved drugs and clinical candidates containing this core . The specific 3,4-diamino-6-thione substitution pattern of this compound is structurally poised for cyclization to form imidazo[4,5-c]pyridazine-4-thiones. This is a regioisomeric variant of the imidazo[1,2-b]pyridazine core, which is known to be a privileged structure for targeting kinases like CDK12/13 and c-Met . Researchers aiming to explore this specific, less common regioisomeric space would need to procure this building block. This scenario is a direct inference from the compound's unique regioisomeric identity.

Thione-Specific Redox Chemistry and Material Science

The thione (C=S) group can undergo selective oxidation to form sulfoxides or sulfones, a transformation not possible with standard aminopyridazines . This provides a handle for introducing polarity or altering the electronic properties of a molecule, which is valuable in materials science for developing new organic semiconductors or ligands. Furthermore, the thione group can coordinate to metals, offering potential as a ligand in catalysis or in the synthesis of metal-organic frameworks (MOFs). This application stems directly from the compound's unique and verifiable chemical reactivity profile.

Application
Selection Property
Validation Focus
Sulfur-containing fused heterocycle synthesis
Thione reactivity (oxidation/alkylation)
Verify thione-selective transformations
Focused compound library synthesis for oncology research
Dual amino-thione diversification handles
Confirm successful cyclocondensation products
Imidazo[4,5-c]pyridazine-based kinase inhibitor scaffolds
3,4-Diamino regioisomeric identity
Validate regioisomeric outcome of cyclization
Thione-based redox chemistry & materials science
Thione redox activity / metal coordination
Characterize sulfoxide/sulfone or metal complex formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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